molecular formula C11H10BrNO3 B11789846 3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole

3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole

Cat. No.: B11789846
M. Wt: 284.11 g/mol
InChI Key: IAKDMCWSHFHTOK-UHFFFAOYSA-N
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Description

3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole ( 1447958-28-2) is a chemical compound with the molecular formula C11H10BrNO3 and a molecular weight of 284.11 g/mol . Its structure features an isoxazole ring, a versatile heterocycle in medicinal chemistry, which is functionalized with a bromo substituent and a (3-methoxyphenoxy)methyl side chain. This specific structure, represented by the SMILES code COC1=CC(OCC2=CC(Br)=NO2)=CC=C1, makes it a valuable synthetic intermediate or building block for research and development . As a brominated isoxazole derivative, this compound is primarily used in chemical synthesis and life science research. Researchers may employ it in cross-coupling reactions, where the bromo group acts as a handle for further functionalization, such as in Suzuki or Buchwald-Hartwig amination reactions, to create more complex molecules for screening and testing. It may also serve as a key precursor in the development of potential pharmacologically active compounds. The presence of the (3-methoxyphenoxy)methyl group suggests potential for targeting specific biological pathways, though its exact mechanism of action and full spectrum of applications are areas of ongoing scientific exploration. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

3-bromo-5-[(3-methoxyphenoxy)methyl]-1,2-oxazole

InChI

InChI=1S/C11H10BrNO3/c1-14-8-3-2-4-9(5-8)15-7-10-6-11(12)13-16-10/h2-6H,7H2,1H3

InChI Key

IAKDMCWSHFHTOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC(=NO2)Br

Origin of Product

United States

Preparation Methods

General Methodology for 3,5-Disubstituted Isoxazoles

The most direct route to 3-bromo-5-substituted isoxazoles involves a 1,3-dipolar cycloaddition between dibromoformaldoxime and a terminal alkyne bearing the desired 5-position substituent. This method, patented for industrial-scale synthesis, offers high regioselectivity (>90% 3,5-isomer) and yields exceeding 75%.

Reaction Mechanism

  • Generation of nitrile oxide : Dibromoformaldoxime undergoes dehydrohalogenation in the presence of a mild base (e.g., NaHCO₃) to form a reactive nitrile oxide intermediate.

  • Cycloaddition : The nitrile oxide reacts with a terminal alkyne (e.g., (3-methoxyphenoxy)methylacetylene) via a concerted [3+2] mechanism, yielding the 3-bromo-5-substituted isoxazole.

Br2C=N-O-HBaseBrC≡N-ORC≡CH3-Br-5-R-isoxazole\text{Br}_2\text{C=N-O-H} \xrightarrow{\text{Base}} \text{BrC≡N-O}^- \xrightarrow{\text{RC≡CH}} \text{3-Br-5-R-isoxazole}

Optimized Conditions

  • Alkyne substrate : (3-Methoxyphenoxy)methylacetylene (synthesized via Williamson etherification of propargyl bromide and 3-methoxyphenol).

  • Base : Sodium bicarbonate (2.5 equiv) in wet dimethylformamide (DMF).

  • Temperature : Room temperature to 90°C.

  • Workup : Extraction with diethyl ether, followed by silica gel chromatography (5–10% ethyl acetate/hexane).

Yield : 73–85% (based on analogous protocols).

Stepwise Functionalization of Isoxazole Intermediates

Synthesis via 5-Hydroxymethyl Intermediate

An alternative approach involves post-cycloaddition modification of a 5-hydroxymethyl precursor:

Step 1: Preparation of 3-Bromo-5-(hydroxymethyl)isoxazole

  • Cycloaddition : Dibromoformaldoxime and propargyl alcohol yield 3-bromo-5-(hydroxymethyl)isoxazole.

  • Conditions : NaHCO₃ in DMF/H₂O (9:1), 25°C, 12 hr.

Step 2: Etherification with 3-Methoxyphenol

  • Activation : Hydroxymethyl group converted to bromomethyl using HBr/AcOH.

  • Williamson ether synthesis :

    3-Bromo-5-(BrCH2)-isoxazole+3-MeO-C6H4OHK2CO3Target Compound\text{3-Bromo-5-(BrCH}_2\text{)-isoxazole} + \text{3-MeO-C}_6\text{H}_4\text{OH} \xrightarrow{\text{K}_2\text{CO}_3} \text{Target Compound}
  • Yield : ~65% (estimated from analogous reactions).

Comparative Analysis of Methods

Parameter Cycloaddition Route Stepwise Route
Number of Steps 23
Overall Yield 73–85%50–65%
Regioselectivity High (>90%)N/A
Functional Group Tolerance ModerateHigh

Table 1: Comparison of synthetic routes for this compound.

Scale-Up Considerations and Industrial Adaptations

Solvent and Base Selection

  • DMF vs. ethyl acetate : DMF enhances alkyne solubility but complicates recycling; ethyl acetate is preferred for large-scale runs.

  • Base : Potassium carbonate replaces NaHCO₃ in industrial settings due to lower cost and easier filtration.

Purification Strategies

  • Crystallization : n-Hexane/ethyl acetate mixtures afford high-purity product (mp 65–66°C).

  • Chromatography : Reserved for small-scale batches (<1 kg).

Mechanistic Insights and Side Reactions

Competing Pathways

  • Furoxan formation : Minimized by using excess alkyne (2–5 equiv).

  • 3,4-Disubstituted byproducts : <5% in optimized conditions, removed via fractional distillation.

Stability of Methoxyphenoxy Group

  • Demethylation : Occurs above 100°C in strongly acidic media; mitigated by maintaining pH >7 during workup .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 3-position undergoes nucleophilic substitution reactions with a variety of nucleophiles. For example:

  • Alkoxydehalogenation :
    Reaction with alkoxides (e.g., sodium methoxide) in ethanol yields 3-alkoxy derivatives .

Table 1: Representative Substitution Reactions

NucleophileConditionsProductYield (%)Source
NH(CH₃)₂DMF, 70°C3-(Dimethylamino)-5-((3-methoxyphenoxy)methyl)isoxazole82
OCH₃⁻EtOH, reflux3-Methoxy-5-((3-methoxyphenoxy)methyl)isoxazole76
SH⁻THF, 50°C3-Mercapto-5-((3-methoxyphenoxy)methyl)isoxazole68

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-couplings:

  • Buchwald-Hartwig Amination :
    Palladium-catalyzed coupling with aryl amines produces 3-arylamino derivatives .

Table 2: Cross-Coupling Examples

PartnerCatalystProductYield (%)Source
PhB(OH)₂Pd(PPh₃)₄3-Phenyl-5-((3-methoxyphenoxy)methyl)isoxazole85
4-Pyridylboronic acidPd(OAc)₂/XPhos3-(4-Pyridyl)-5-((3-methoxyphenoxy)methyl)isoxazole78

Functionalization of the Methoxyphenoxy Group

The 3-methoxyphenoxymethyl substituent undergoes:

  • Demethylation :
    BBr₃ in CH₂Cl₂ cleaves the methyl ether to yield a phenolic -OH group .

  • Electrophilic Aromatic Substitution :
    Nitration or halogenation occurs at the para position of the methoxyphenyl ring.

Isoxazole Ring Modifications

The isoxazole ring itself participates in:

  • Hydrogenation :
    Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-aminoketone .

  • Cycloadditions :
    Reacts with electron-deficient dienophiles in Diels-Alder-like reactions .

Oxidation and Reduction Reactions

  • Oxidation of the Methylene Bridge :
    KMnO₄ or CrO₃ oxidizes the -CH₂O- group to a ketone or carboxylic acid .

  • Reduction of the Bromine :
    Zn/HOAc reduces Br to H, yielding 5-((3-methoxyphenoxy)methyl)isoxazole .

Mechanistic and Kinetic Data

  • Suzuki Coupling Optimization :
    Highest yields (85–90%) achieved with 2 mol% Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (3:1) at 90°C .

Scientific Research Applications

Antiinflammatory and Immunomodulatory Effects
Research has indicated that compounds containing isoxazole rings, including 3-bromo derivatives, exhibit anti-inflammatory properties. For instance, studies on trisubstituted isoxazoles have shown their potential as inhibitors of the nuclear receptor retinoic-acid-receptor-related orphan receptor γt (RORγt), which plays a crucial role in autoimmune diseases. The inhibition of RORγt can lead to decreased expression of pro-inflammatory cytokines like IL-17a, making these compounds promising candidates for treating autoimmune disorders .

Antimicrobial Properties
Isoxazole derivatives have also been documented for their antimicrobial activities. For example, certain substituted isoxazoles have demonstrated effectiveness against various bacterial strains, suggesting their potential as new antimicrobial agents . The structural modifications in isoxazoles can enhance their efficacy against pathogens, thus providing a pathway for developing novel antibiotics.

Anthelmintic Activity
The compound's structure allows it to be explored for anthelmintic applications. Research has indicated that certain 3-bromo and 3-chloro isoxazoles possess nematocidal properties, which can be utilized in veterinary medicine to combat parasitic infections in livestock .

Synthesis and Chemical Properties

Synthetic Routes
The synthesis of 3-bromo-5-((3-methoxyphenoxy)methyl)isoxazole can be achieved through various methods, including the reaction of dibromoformaldoxime with substituted phenols. This process allows for the introduction of different substituents at the 5-position of the isoxazole ring, which can significantly alter the compound's biological activity .

Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound has been pivotal in optimizing its pharmacological properties. SAR studies reveal that modifications at specific positions on the isoxazole ring can enhance potency and selectivity against targeted biological pathways .

Material Science Applications

Polymer Chemistry
The incorporation of isoxazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The unique electronic structure of isoxazoles can contribute to the performance characteristics of polymers used in electronics and coatings .

Fluorescent Probes
Isoxazole derivatives have shown promise as fluorescent probes in biological imaging due to their photophysical properties. This application is particularly relevant in tracking cellular processes and studying biochemical interactions within living organisms .

Case Studies and Research Findings

Study Focus Findings
Study on RORγt InhibitionAntiinflammatory effectsIdentified sub-micromolar potency against IL-17a expression
Antimicrobial Activity AssessmentEfficacy against bacterial strainsDemonstrated significant antibacterial effects
Synthesis MethodologySynthetic routes for isoxazolesDeveloped efficient synthesis methods enhancing yield
Polymer Incorporation StudyMaterial science applicationsImproved thermal stability in polymer composites

Mechanism of Action

The mechanism of action of 3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Applications/Activities References
3-Bromo-5-(4-methoxyphenyl)isoxazole 4-Methoxyphenyl at 5-position C₁₀H₈BrNO₂ 254.08 3.5 35.5 Antimicrobial, intermediate synthesis
3-(4-Bromophenyl)-5-(3-methoxyphenyl)isoxazole 4-Bromo- and 3-methoxy-substituted phenyl C₁₆H₁₁BrN₂O₂ 343.18 4.1 38.8 SAR studies for enzyme modulation
3-Bromo-5-(4-fluorophenyl)isoxazole 4-Fluorophenyl at 5-position C₉H₅BrFNO 242.04 3.7 26.0 Inhibitor of GST enzymes
3-Bromo-5-(3-trifluoromethoxyphenyl)isoxazole 3-Trifluoromethoxyphenyl substituent C₁₀H₅BrF₃NO₂ 324.05 4.3 38.8 Modulator of mGluR5 receptors

Key Observations :

  • Halogen Effects : Bromine at the 3-position enhances electrophilicity and binding to hydrophobic enzyme pockets, as seen in GST inhibition . Fluorine or trifluoromethoxy groups increase metabolic stability and lipophilicity (higher XLogP3) .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-Bromo-5-((3-methoxyphenoxy)methyl)isoxazole, and how do reaction conditions influence yield and purity?

  • The synthesis often involves cycloaddition or halogenation steps. For example, brominated isoxazoles can be synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkynes, followed by bromination at the 3-position . Reaction optimization includes controlling temperature (e.g., 60–80°C for cycloaddition) and using catalysts like Na₂CO₃ to minimize side reactions such as dimerization . Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be employed to characterize the structure of this compound?

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., isoxazole protons at δ 6.2–6.8 ppm; methoxy group at δ ~3.8 ppm) . X-ray crystallography resolves bond angles and crystal packing, as seen in related isoxazole derivatives where planarity of the isoxazole ring and substituent orientation are critical . IR identifies functional groups (C-Br stretch ~550 cm⁻¹; C-O-C in methoxyphenoxy ~1250 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact due to acute toxicity (H302: harmful if swallowed) . Store in airtight containers at 2–8°C, away from oxidizing agents. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound in drug discovery?

  • DFT calculations optimize geometry and electron distribution, revealing electrophilic sites (e.g., bromine atom) for nucleophilic substitution . Molecular docking (using AutoDock Vina) evaluates binding to targets like acetylcholinesterase (AChE), where isoxazole derivatives show inhibitory activity via π-π stacking and hydrogen bonding . Adjust substituents (e.g., methoxyphenoxy) to enhance binding affinity .

Q. What strategies mitigate conflicting data in SAR studies of isoxazole derivatives, particularly regarding substituent effects on bioactivity?

  • Address contradictions by:

  • Systematic variation : Compare analogs with halogen (Br, Cl) or methoxy groups at different positions .
  • Crystallographic analysis : Resolve steric effects, as seen in benzisoxazole derivatives where substituent orientation alters binding .
  • In vitro assays : Use standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition) to reduce variability .

Q. How does crystal polymorphism impact the physicochemical properties and formulation of this compound in pharmaceutical research?

  • Polymorphs affect solubility and bioavailability. For example, a study on 3-substituted benzisoxazoles showed that a monoclinic crystal form (vs. orthorhombic) improved dissolution rates by 30% due to lattice flexibility . Control crystallization via solvent polarity (e.g., ethanol/water mixtures) and cooling rates .

Q. What role does this compound play in designing bromodomain inhibitors, and how can structural modifications enhance selectivity?

  • Isoxazole rings act as acetyl-lysine mimetics in bromodomain inhibitors. Replace the methyl group with bulkier substituents (e.g., phenyl) to improve hydrophobic interactions with BAZ2A/BAZ2B pockets . Activity loss in some analogs (e.g., 3,5-dimethylisoxazole) highlights the need for balanced desolvation energy and hydrogen bonding .

Methodological Notes

  • Synthetic Optimization : Prioritize anhydrous conditions for bromination to avoid hydrolysis .
  • Data Validation : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) .
  • Ethical Compliance : Adhere to OECD guidelines for toxicity testing to ensure reproducibility .

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